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CAS No.: 202982-66-9

Cat. No.: B1310188

Cinnamic acid, a naturally occurring aromatic acid, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biolo
toxicity profiles.[1] A key strategy for enhancing the therapeutic potential and modulating the pharmacokinetic properties of these compounds is the in
to the cinnamic acid structure.[1] This guide offers a detailed comparative analysis of the structure-activity relationships (SAR) of halogenated cinnam
on their antimicrobial, antioxidant, and anticancer activities. The insights provided are supported by quantitative experimental data, comprehensive pr
to elucidate key concepts.

The Influence of Halogenation on Physicochemical Properties and Bioactivity

Halogenation, the incorporation of fluorine (F), chlorine (Cl), bromine (Br), or iodine (1), significantly alters the physicochemical properties of the paren
changes, in turn, have a profound impact on the compound's biological activity. The key parameters affected are:

« Lipophilicity: The addition of a halogen atom generally increases the lipophilicity (fat-solubility) of the molecule. This is a critical factor as it can enhi
to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells, potentially leading to increased potency.

« Electronic Effects: Halogens are electron-withdrawing groups. Their presence on the phenyl ring can influence the electronic distribution within the
interacts with biological targets like enzymes or receptors.

» Steric Factors: The size of the halogen atom (I > Br > Cl > F) can introduce steric hindrance, which may either promote or hinder the binding of the

The position of the halogen on the phenyl ring (ortho, meta, or para) is also a crucial determinant of the compound's overall shape, electronic properti
biological efficacy.[1]

Caption: The impact of halogenation on the physicochemical properties and subsequent biological activities of cinnamic acid.

Comparative Analysis of Biological Activities
Antimicrobial Activity

Halogenation has consistently been shown to enhance the antimicrobial properties of cinnamic acid derivatives. The presence of chlorine and bromin
increased potency against a variety of bacterial and fungal pathogens.[1]

A study on chlorinated N-arylcinnamamides demonstrated that several derivatives exhibited significant activity against Staphylococcus aureus and m
(MRSA).[1] For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide was identified as a highly potent compound.[1] Sit
acid have shown considerable antifungal activity against various Candida species.

Compound/Derivative Microorganism MIC (ug/mL) Key Structural Feature Referen:
Cinnamic Acid Escherichia coli 125 Unsubstituted [3]
Cinnamic Acid Staphylococcus aureus 125 Unsubstituted [3]
4-chlorocinnamic acid esters Candida species Not specified para-chloro substitution [4]
Cinnamic Acid Derivatives (DM2) Staphylococcus aureus 16-64 Amidation, 3,4-dihydroxy [3]
4-methoxycinnamic acid Various bacteria & fungi 50.4 - 449 uM para-methoxy substitution [5]
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Causality Behind Experimental Choices: The Minimum Inhibitory Concentration (MIC) assay is the gold standard for measuring the potency of antimic
lowest concentration of a compound that prevents visible growth of a microorganism, providing a quantitative measure for comparing the efficacy of d
microdilution method is favored for its efficiency and the ability to test multiple compounds and concentrations simultaneously.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth

This protocol is a self-validating system for determining the MIC of halogenated cinnamic acid derivatives against a target bacterial strain, such as S.

1. Preparation of Inoculum: a. Aseptically pick several colonies of the test bacterium from an agar plate. b. Suspend the colonies in sterile saline solut
suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. d. Dilute this suspension in Cation-Adjusted
achieve a final inoculum density of 5 x 105> CFU/mL in the test wells.[6]

2. Preparation of Compound Dilutions: a. Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. b. In a sterile 96-
two-fold serial dilution of the stock solution with CAMHB to achieve a range of desired concentrations.[3]

3. Inoculation and Incubation: a. Add the standardized bacterial suspension to each well containing the compound dilutions. b. Include a positive cont
compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 16-20 hours.[6]

4. Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which tf
[6] c. The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Antioxidant Activity

Cinnamic acid derivatives, particularly those with hydroxyl groups, are known for their antioxidant properties.[7] Halogenation can modulate this activi
acids found that introducing a bromine atom at a position ortho to a phenolic group resulted in a significant increase in lipophilicity without negatively |
[2] This is an important feature for the development of novel lipophilic antioxidants that can be effective in lipid-rich environments like cell membranes

Causality Behind Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and reliable method for screening t
compounds.[8][9] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing
yellow, which can be measured spectrophotometrically.[8] This provides a quantitative measure of antioxidant capacity, often expressed as an ICso ve
scavenge 50% of the DPPH radicals).

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a robust method for comparing the antioxidant potential of various halogenated cinnamic acid derivatives.

1. Reagent Preparation: a. Prepare a stock solution of DPPH (e.g., 0.5 mM) in a suitable solvent like methanol. This solution should be freshly prepar
Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

2. Assay Procedure: a. In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution (e.g., 500 pL).[10] b. Add an ec
solution (e.g., 500 pL) to each well and mix thoroughly.[10] c. Prepare a blank sample containing the solvent instead of the test compound. d. Incubat
temperature for a defined period (e.g., 30 minutes).[9]

3. Measurement and Calculation: a. Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around
spectrophotometer.[9] b. The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sa
the % inhibition against the compound concentrations to determine the ICso value.

Anticancer Activity

The modification of the cinnamic acid structure, including through halogenation, has been explored to enhance its anticancer properties.[11] For insta
acids have been investigated for their cytotoxic effects on cancer cells.[12] Studies have shown that some halogenated derivatives exhibit potent acti'
lines. For example, 4-bromo-5-phenylpenta-2,4-dienoic acid, a brominated cinnamic acid derivative, demonstrated the best anticancer activity across
(MDA-MB-231) and cervical (HeLa) cancer cells.[7]
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Compound/Derivative Cancer Cell Line ICso (M) Key Structural Feature Referen

4-bromo-5-phenylpenta-2,4-dienoic

id MDA-MB-231 (Breast) <240 Brominated, extended conjugation [7]
aci
4-bromo-5-phenylpenta-2,4-dienoic . . . .
id HelLa (Cervical) <240 Brominated, extended conjugation [7]
aci
3-(3,5-dibromo...)-3-phenylacrylic . . . .
HCT-116 (Colon) 1.89 Dibrominated quinolone hybrid [13]

acid (5a)

Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric n
activity, which serves as an indicator of cell viability and cytotoxicity.[14][15] Metabolically active cells contain mitochondrial dehydrogenases that redt
salt into purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified ai
for the determination of the ICso value, a standard measure of a compound's cytotoxicity.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a self-validating system for assessing the cytotoxic effects of halogenated cinnamic acids on a selected cancer cell line.

1. Cell Seeding: a. Culture the desired cancer cell line in appropriate media. b. Trypsinize the cells and prepare a cell suspension. c. Seed the cells in
predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[14]

2. Compound Treatment: a. Prepare a range of concentrations of the test compounds in serum-free media. b. Remove the old media from the wells a
test compounds. c. Include wells for a vehicle control (solvent only) and a positive control (a known cytotoxic drug). d. Incubate the plate for a specifie
72 hours) at 37°C in a 5% COz2 incubator.[17]

3. MTT Assay: a. After the incubation period, remove the treatment media. b. Add a solution of MTT (typically 0.5 mg/mL in serum-free media) to eact
at 37°C.[14][16] c. During this incubation, purple formazan crystals will form in viable cells.

4. Solubilization and Measurement: a. Carefully remove the MTT solution. b. Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to e
crystals.[18] c. Shake the plate gently to ensure complete solubilization. d. Measure the absorbance of the resulting colored solution using a plate rea
nm.[14][18] e. Calculate the percentage of cell viability relative to the vehicle control and determine the I1Cso value.

Mechanistic Insights and Future Directions

The biological activity of halogenated cinnamic acids is a direct consequence of their altered physicochemical properties. Increased lipophilicity can le
penetration and accumulation within cells or microorganisms. The electron-withdrawing nature of halogens can influence the molecule's ability to part
hydrogen bonding or 1t-1t stacking with amino acid residues in an enzyme's active site.

For example, some cinnamic acid derivatives have been identified as inhibitors of the enzyme tyrosinase, which is involved in melanin production.[19
enhance this inhibitory activity.[19] The mechanism may involve the halogenated compound binding to the copper-containing active site of the enzym
access.

Caption: Hypothetical mechanism of tyrosinase inhibition by a halogenated cinnamic acid derivative.

The systematic halogenation of the cinnamic acid scaffold is a powerful strategy in medicinal chemistry. The data clearly indicate that the type and po
are critical determinants of biological efficacy. Future research should focus on synthesizing novel derivatives with diverse halogenation patterns and
range of biological targets. Elucidating the precise molecular mechanisms of action will be crucial for the rational design of next-generation therapeuti
cinnamic acid backbone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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